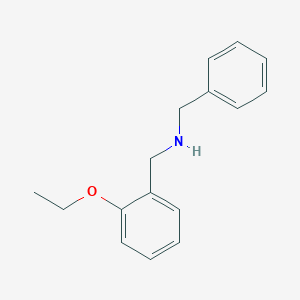

N-benzyl-N-(2-ethoxybenzyl)amine

Description

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33g/mol |

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-11-7-6-10-15(16)13-17-12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3 |

InChI Key |

ZAWAFOADCBZUOR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CNCC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-benzyl-N-(2-ethoxybenzyl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications that enhance biological activity. For instance, derivatives of benzylamines are often explored for their potential as anti-inflammatory and analgesic agents. The compound's ability to act as a chiral auxiliary facilitates the synthesis of enantiomerically pure drugs, which are crucial in pharmacology for reducing side effects and improving efficacy.

Case Study: Synthesis of Formoterol

One notable application is in the synthesis of (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used in the treatment of asthma. The synthesis method involves using this compound as a precursor, where it undergoes several transformations including hydrogenation and coupling reactions to produce the desired pharmaceutical compound with high stereoselectivity and yield .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is valued for its versatility as a building block. It can participate in various reactions such as alkylation and acylation, leading to the formation of more complex structures. This property is particularly useful in developing new materials and compounds with specific functionalities.

Example: Synthesis of Isoquinolines

The compound can be utilized to synthesize isoquinolines through a modified Pomeranz–Fritsch reaction, showcasing its utility in generating nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for formulations aimed at reducing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

A study evaluated various derivatives of N-benzyl amines for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. The results demonstrated that certain modifications to the N-benzyl structure enhanced antioxidant activity, suggesting potential applications in nutraceuticals and dietary supplements .

Industrial Applications

Use in Polymer Chemistry

this compound can also be applied in polymer chemistry as a curing agent or hardener in epoxy resins. Its amine functionality allows it to react with epoxy groups, facilitating cross-linking and improving the mechanical properties of the resulting materials.

Data Summary Table

| Application Area | Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; enhances biological activity | Synthesis of (R,R)-formoterol |

| Organic Synthesis | Building block for complex molecules; participates in various reactions | Synthesis of isoquinolines |

| Antioxidant Activity | Scavenges free radicals; potential use in health supplements | Evaluation of antioxidant properties |

| Industrial Applications | Used as curing agents in polymer chemistry | Application in epoxy resin formulations |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzyl Groups

Key structural analogs differ in substituents on the benzyl rings, which alter physical properties and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 6a ) slightly reduce yields compared to electron-donating groups (e.g., OMe in 6d ) .

- Fluorine substitution (9b , 243d ) significantly lowers yields (8–14%) due to increased steric and electronic complexity .

- Methoxy groups enhance solubility, as seen in the consistent oil formation across analogs .

Reactivity and Functional Outcomes

Enantioselectivity in Catalysis

- N-Benzyl-N-(1-phenylethyl)-amine achieves 84% ee in α-amination reactions, outperforming natural product-derived catalysts (<10% ee) .

- In HPESW reactions, N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives require TFA as a co-catalyst for high enantioselectivity (81% ee), while L-proline analogs show inverted selectivity .

Pharmacological Relevance

- N-Benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine is a key intermediate in the synthesis of arformoterol, a β2-adrenergic agonist. The (R)-enantiomer is isolated via resolution with mandelic acid, underscoring the importance of stereochemistry in drug development .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the nucleophilic attack of benzylamine on the carbonyl carbon of 2-ethoxybenzaldehyde, forming an imine (Schiff base). Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the target secondary amine. Key parameters include:

Yield and Purification

Yields for this method range from 85% to 92%, depending on the reducing agent. NaBH₄ in methanol achieves 88% yield, while hydrogenation over palladium on carbon (Pd/C) elevates yields to 90–92%. Post-reaction purification involves extraction with dichloromethane, washing with saturated sodium bicarbonate, and solvent evaporation under reduced pressure.

Alkylation of 2-Ethoxybenzylamine with Benzyl Halides

Alkylation exploits the nucleophilicity of 2-ethoxybenzylamine, reacting it with benzyl chloride or bromide to form the target compound.

Single-Step Alkylation Protocol

In a representative procedure, 2-ethoxybenzylamine reacts with benzyl chloride in the presence of sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds via an Sₙ2 mechanism:

Challenges and Mitigation

Primary amines like 2-ethoxybenzylamine are prone to over-alkylation, forming tertiary amines. To suppress this:

-

Controlled Stoichiometry: A 1:1 molar ratio of amine to benzyl chloride limits di-alkylation.

-

Base Selection: Weak bases (e.g., NaHCO₃) deprotonate the amine without promoting elimination.

Alternative Routes: Imine Hydrogenation and Catalytic Methods

Imine Hydrogenation with Heterogeneous Catalysts

Imines derived from 2-ethoxybenzaldehyde and benzylamine can be hydrogenated using Raney nickel or Pd/C at 1–3 bar H₂ pressure. This method avoids stoichiometric reductants, enhancing atom economy. Yields exceed 90% under optimized conditions.

Copper-Catalyzed Coupling Reactions

Emerging protocols employ copper(I) chloride (CuCl) with ligands like 2,2'-bipyridyl (bpy) to catalyze the coupling of 2-ethoxybenzyl halides with benzylamine. While still experimental, this approach reduces reaction times to 12–16 hours at 60°C, yielding 84–88% product.

Comparative Analysis of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-Ethoxybenzaldehyde + Benzylamine | NaBH₄, MeOH, 25°C | 85–92 | High purity; minimal byproducts | Requires anhydrous conditions |

| Alkylation | 2-Ethoxybenzylamine + Benzyl Chloride | NaHCO₃, H₂O/MeOH, 90°C | 87–90 | Scalable; no specialized reagents | Risk of over-alkylation |

| Imine Hydrogenation | Preformed Imine | Pd/C, H₂ (1–3 bar), EtOH | 90–92 | No stoichiometric reductants | Requires high-pressure equipment |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and safety for large-scale alkylation. Automated temperature and pressure control minimize side reactions, achieving batch-to-batch consistency.

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing N-benzyl-N-(2-ethoxybenzyl)amine via reductive amination?

- Methodological Answer : Reductive amination using palladium/nickel oxide (Pd/NiO) catalysts under hydrogen atmospheres (25°C, 10 hours) achieves high yields (up to 98%) for analogous tertiary amines. For example, N-benzylnaphthalen-1-amine was synthesized using Pd/NiO with 84% yield . Alternatively, platinum on charcoal (Pt/C) with formic acid/triethylamine in acetonitrile reduces aminides to amines (52–75% yield), though debromination side reactions may occur . Optimize solvent choice (e.g., ethanol or acetonitrile) and catalyst loading to minimize by-products.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and amine proton environments. For example, N-benzyl derivatives show aromatic proton shifts at δ 7.2–7.5 ppm and methoxy/ethoxy groups at δ 3.3–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., ESI-TOF with <2 ppm error ). Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,200 cm⁻¹) and ether C-O bonds (~1,100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address debromination and by-product formation during the synthesis of this compound derivatives?

- Methodological Answer : Debromination, observed during Pt/C-catalyzed reductions, can be mitigated by adjusting reaction time, temperature, or using milder reductants like ammonium formate . Monitor reactions via Thin-Layer Chromatography (TLC) and quantify by-products using quantitative NMR (qNMR). For inseparable mixtures (e.g., 13:11d ≈ 4:6 ratio in ), employ preparative High-Performance Liquid Chromatography (HPLC) or gradient flash chromatography with silica gel .

Q. What strategies resolve challenges in purifying this compound derivatives with structural isomers?

- Methodological Answer : Structural isomers (e.g., ortho vs. para substitution) require advanced separation techniques. Utilize chiral columns in HPLC for enantiomeric resolution or exploit solubility differences via fractional crystallization (e.g., using ethanol/water mixtures). For example, used flash chromatography with hexane/ethyl acetate gradients to isolate N-benzylpyrazin-2-yl amines .

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of this compound in further functionalization?

- Methodological Answer : Electron-donating groups (e.g., ethoxy) increase the electron density on the aromatic ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. For instance, methoxy groups in N-(4-methoxybenzyl) derivatives improve regioselectivity in electrophilic reactions . Use Density Functional Theory (DFT) calculations to predict reactive sites and optimize reaction conditions (e.g., Lewis acid catalysts for Friedel-Crafts alkylation).

Data Contradictions and Analytical Challenges

Q. How should researchers interpret conflicting NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., amine inversion) or impurities. Variable Temperature (VT) NMR can distinguish conformational exchange (e.g., coalescence of peaks at elevated temperatures). For trace by-products (e.g., 3-bromo-5-arylpyrazin-2-yl amines in ), use 2D NMR techniques (COSY, HSQC) to assign signals unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.